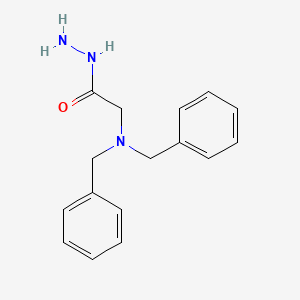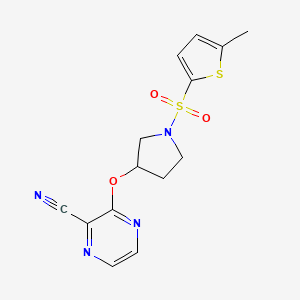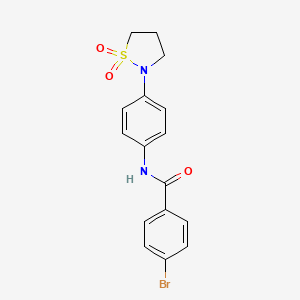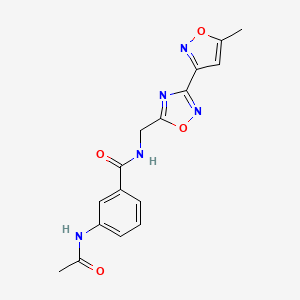
2-(Dibenzylamino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore . The synthesis of benzimidazole derivatives was carried out and purified by recrystallization process using ethanol .Molecular Structure Analysis
The molecules of the compounds display trans configurations with respect to the C=N double bonds . The crystal structures of the compounds are stabilized by N–H···O hydrogen bonds and weak π···π interactions .Chemical Reactions Analysis
The anticonvulsant activity of the titled compounds was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Aplicaciones Científicas De Investigación
Synthesis and Nonlinear Optical Properties
One study focused on the synthesis of hydrazones, including compounds related to 2-(Dibenzylamino)acetohydrazide. These compounds were investigated for their nonlinear optical properties using a single beam z-scan technique. The research found that these compounds exhibit significant two-photon absorption, which suggests their potential applications in optical devices like optical limiters and switches due to their favorable optical power limiting behavior (Naseema et al., 2010).
Antimicrobial and Enzyme Inhibition Studies
Another study synthesized novel heterocyclic compounds from a starting compound similar to 2-(Dibenzylamino)acetohydrazide. These compounds were evaluated for their enzyme inhibition properties, specifically targeting lipase and α-glucosidase. The study found significant anti-lipase and anti-α-glucosidase activities among the synthesized compounds, indicating their potential as therapeutic agents in treating diseases related to these enzymes (Bekircan et al., 2015).
Metal Complex Synthesis and Biological Properties
Research on synthesizing new metal complexes with ONO donor tridentate hydrazone, derived from compounds including 2-(Dibenzylamino)acetohydrazide, revealed their structural characterization and potential biological properties. These complexes exhibited in vitro antibacterial and antifungal activities and showed promising results in DNA cleavage activity and antioxidant properties. This suggests their applicability in developing new antibacterial, antifungal agents, and antioxidants (Zülfikaroğlu et al., 2020).
Green Chemistry Approaches
A study explored the facile solid-state ball milling as a green strategy to prepare complexes involving 2-(Dibenzylamino)acetohydrazide derivatives. This method emphasizes the importance of green chemistry in synthesizing chemical compounds. The synthesized complexes were evaluated for their antimicrobial, antioxidant, and cytotoxic activities, showing promising results that suggest their potential use in medical and environmental applications (Fekri & Zaky, 2014).
Mecanismo De Acción
Direcciones Futuras
The 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1(6H)-yl) acetohydrazide reacted with substituted aldehyde derivatives to form a novel pyridazine-acetohydrazide derivatives . These design molecules contain an amide linker for better interaction between the ligand and DPP-4 pocket . This suggests potential future directions in the development of new drugs.
Propiedades
IUPAC Name |
2-(dibenzylamino)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-18-16(20)13-19(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13,17H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNPXEZYGIILMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dibenzylamino)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2682028.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2682029.png)

![N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B2682031.png)

![2-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]propanediamide](/img/structure/B2682033.png)
![(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2682035.png)


![(5-Fluoropyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682038.png)


![N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide](/img/structure/B2682043.png)